molecular formula C13H14N2O2 B1267745 Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate CAS No. 59746-98-4

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Cat. No. B1267745
CAS RN: 59746-98-4
M. Wt: 230.26 g/mol
InChI Key: KDMYZZUPYLVGAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related ethyl cyano compounds involves various chemical reactions, including the reaction of lithium salts of ethyl cyanoacetate with specific fluoro-compounds to prepare compounds with similar structures. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared using a similar approach, demonstrating the compound's crystalline structure and characterization through IR, UV, and NMR spectrometry (Johnson et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the tautomeric forms and the geometric arrangement of functional groups within the molecule. For example, the structure of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has been analyzed, showing interactions like N⋯π and O⋯π in its crystal packing (Zhang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of ethyl cyano compounds encompasses a variety of reactions, including coupling reactions catalyzed by specific metal complexes. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates have been synthesized via coupling reactions between α,β-unsaturated acetals and cyanoacetate, showcasing the compound's ability to undergo transformations and elucidate mechanisms based on DFT calculations (Seino et al., 2017).

Physical Properties Analysis

The physical properties, such as vapor-liquid equilibria, have been studied for ethyl compounds, providing insights into their behavior under various conditions. Research on systems like ethyl ethanoate and related mixtures aids in understanding the ideality and deviations in mixtures containing similar ethyl cyano compounds (Senol, 1998).

Chemical Properties Analysis

The chemical properties of ethyl cyano compounds include their thermodynamic characteristics and reactivity towards other chemical entities. Studies on derivatives, such as ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate, have determined their enthalpic characteristics and contributed to the understanding of their formation and stability (Kos et al., 2017).

Scientific Research Applications

Crystal Packing and Interactions

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate demonstrates unique crystal packing properties due to non-traditional hydrogen bonding interactions. Zhang et al. (2011) found that the compound forms a double-ribbon structure through N⋯π and C–H⋯O hydrogen bonds, showcasing its potential in crystal engineering and design (Zhang, Wu, & Zhang, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been explored, highlighting the compound's versatility in organic synthesis. For example, Johnson et al. (2006) synthesized a variant with a focus on its crystalline structure and bonding characteristics, providing insights into its molecular configuration (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Non-Hydrogen Bond Interactions

The compound has been a subject of study for its unusual non-hydrogen bond type interactions. Zhang et al. (2012) identified a rare C⋯π interaction in a related compound, which is significant for understanding molecular interactions in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).

Thermodynamic Characteristics

The thermodynamic properties of ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, closely related to the subject compound, have been studied by Kos et al. (2017). They provided detailed insights into their enthalpic characteristics, enhancing our understanding of the compound's energy dynamics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).

Coenzyme NADH Model Reaction

A study by Fang et al. (2006) involved a reaction with a coenzyme NADH model, highlighting the compound's role in understanding biochemical reactions and potentially aiding in the development of new pharmaceuticals (Fang, Liu, Wang, & Ke, 2006).

properties

IUPAC Name

ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMYZZUPYLVGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288376
Record name Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

CAS RN

59746-98-4
Record name Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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